N-(3-Amino-2-methylphenyl)-4-(hexyloxy)benzamide is a chemical compound characterized by its specific molecular structure and potential applications in various scientific fields. This compound is notable for its unique functional groups, which contribute to its chemical reactivity and biological activity.
This compound can be synthesized through various organic chemistry methods, often involving the reaction of specific aniline derivatives with alkoxy compounds. The precise sourcing of the raw materials can vary based on the desired purity and application of the final product.
N-(3-Amino-2-methylphenyl)-4-(hexyloxy)benzamide falls under the category of amines and amides, which are significant in organic chemistry due to their diverse applications in pharmaceuticals, agrochemicals, and materials science.
The synthesis of N-(3-Amino-2-methylphenyl)-4-(hexyloxy)benzamide typically involves multi-step reactions:
The molecular formula for N-(3-Amino-2-methylphenyl)-4-(hexyloxy)benzamide is C_{16}H_{23}N_{2}O_{2}. The structure features:
CC(C1=CC(=C(C=C1)N)C(=O)NCCCCC)
.N-(3-Amino-2-methylphenyl)-4-(hexyloxy)benzamide can participate in several chemical reactions:
The biological activity of N-(3-Amino-2-methylphenyl)-4-(hexyloxy)benzamide is hypothesized to involve:
Experimental studies using cell lines or biochemical assays would provide quantitative data on its efficacy and mechanism.
Relevant data includes:
N-(3-Amino-2-methylphenyl)-4-(hexyloxy)benzamide has potential applications in:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2